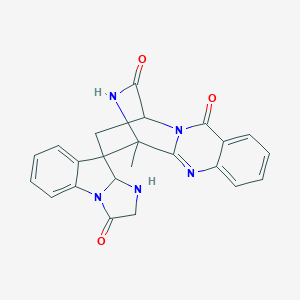

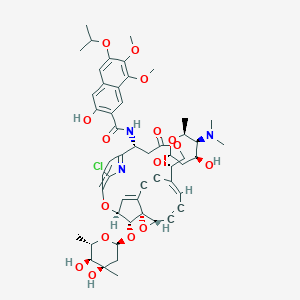

(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

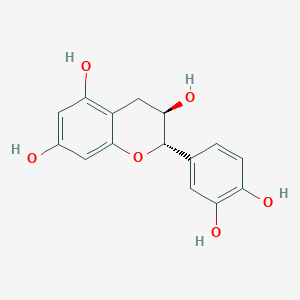

(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione is a natural product found in Aspergillus flavipes with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The compound "(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione" belongs to a class of compounds with complex heterocyclic structures. Research indicates efficient synthesis methods for similar compounds, such as the three-component condensation reaction used to synthesize spiro[benzopyrazoloquinoline-indoline]triones and spiro[acenaphthylenebenzopyrazoloquinoline]triones, which might be relevant for the synthesis of the compound (Dabiri et al., 2011). Additionally, the synthesis of related compounds, such as fiscalin B and its chloro derivative, is achieved through microwave-assisted polycondensation, demonstrating the complexity and the necessity of sophisticated techniques for these compounds (Long et al., 2021).

Structural Analysis

The absolute configuration and structural elucidation of complex compounds like the one mentioned are critical for understanding their biological activities. Studies have used techniques like X-ray crystallography and electronic circular dichroism (ECD) spectra analysis to determine the absolute configuration of complex molecules. For instance, the structure of non-natural (+)-fiscalin B was established by X-ray crystallography, and the absolute configuration of naturally occurring fiscalin B was confirmed through comparison of calculated and experimental ECD spectra (Long et al., 2021).

Biological Activity and Applications

Modulation of Biological Activities

Compounds with similar structural features have been reported to possess significant biological activities. For instance, specific spirooxoindolepyrrolidine derivatives have been designed as modulators of p53 activity, a crucial protein in the regulation of the cell cycle and apoptosis. These compounds have shown potential in inhibiting the growth of various human tumor cells, indicating the therapeutic potential of structurally complex compounds (Gomez-Monterrey et al., 2010).

Antimicrobial Properties

Furthermore, compounds with pyrazoline and pyrazole derivatives, which might share structural similarities with the target compound, have been synthesized and tested for their antimicrobial activity. They have shown effectiveness against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, suggesting potential applications in combating infections (Hassan, 2013).

Eigenschaften

CAS-Nummer |

157075-58-6 |

|---|---|

Produktname |

(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione |

Molekularformel |

C23H19N5O3 |

Molekulargewicht |

413.4 g/mol |

IUPAC-Name |

12-methylspiro[2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene-16,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,14-trione |

InChI |

InChI=1S/C23H19N5O3/c1-22-20-25-14-8-4-2-6-12(14)19(31)28(20)16(18(30)26-22)10-23(22)13-7-3-5-9-15(13)27-17(29)11-24-21(23)27/h2-9,16,21,24H,10-11H2,1H3,(H,26,30) |

InChI-Schlüssel |

SIIMITFGYHVBGG-UHFFFAOYSA-N |

SMILES |

CC12C3=NC4=CC=CC=C4C(=O)N3C(CC15C6NCC(=O)N6C7=CC=CC=C57)C(=O)N2 |

Kanonische SMILES |

CC12C3=NC4=CC=CC=C4C(=O)N3C(CC15C6NCC(=O)N6C7=CC=CC=C57)C(=O)N2 |

Synonyme |

spiroquinazoline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)

![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)